4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride” is a chemical compound with the molecular formula C11H21Cl2N3O . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Molecular Structure Analysis
The molecular structure of “4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride” is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold include an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Scientific Research Applications
-
Synthesis of Tropane Alkaloids
- Field : Organic & Biomolecular Chemistry
- Application Summary : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application : The methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results : This research has led to the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key component in the synthesis of tropane alkaloids .
-
Asymmetric 1,3-Dipolar Cycloadditions
- Field : Chemical Communications
- Application Summary : The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .
- Methods of Application : The asymmetric cycloadditions were performed using a rhodium (II) complex/chiral Lewis acid binary system .
- Results : The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
Future Directions
The future directions for research on “4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications, given the interesting biological activities displayed by compounds with the 8-azabicyclo[3.2.1]octane scaffold .
properties
IUPAC Name |
4-(8-azabicyclo[3.2.1]octan-3-yl)piperazin-2-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.2ClH/c15-11-7-14(4-3-12-11)10-5-8-1-2-9(6-10)13-8;;/h8-10,13H,1-7H2,(H,12,15);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMDOTTVDIKSHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3CCNC(=O)C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.